3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
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Overview
Description
3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 3-position and a carboxylic acid group at the 6-position further defines its chemical identity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the construction of the pyrazolopyridine core followed by the introduction of the chlorine and carboxylic acid functionalities. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine can yield the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like boronic acids are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the chlorine atom .
Scientific Research Applications
3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: A structurally similar compound with a pyrrolo ring instead of a pyrazolo ring.
3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines: Compounds with aryl groups at the 3 and 6 positions.
Uniqueness
3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and carboxylic acid group allows for unique interactions and reactivity compared to other pyrazolopyridine derivatives .
Properties
Molecular Formula |
C7H4ClN3O2 |
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Molecular Weight |
197.58 g/mol |
IUPAC Name |
3-chloro-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5-4(10-11-6)1-3(2-9-5)7(12)13/h1-2H,(H,10,11)(H,12,13) |
InChI Key |
YVUOUPOIDQWHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)Cl)C(=O)O |
Origin of Product |
United States |
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